molecular formula C9H13N3O2S B13975000 N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide

N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide

Cat. No.: B13975000
M. Wt: 227.29 g/mol
InChI Key: HCRSLLUMNOTHGR-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial, antifungal, and diuretic properties. This compound, in particular, has a unique structure that combines a cyclopropyl group with a pyrazine ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or other cyclopropanating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The cyclopropyl and pyrazine groups may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrazin-2-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclopropyl group.

    N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine: Contains a similar cyclopropyl group but with a different heterocyclic system.

Uniqueness

N-cyclopropyl-1-(pyrazin-2-yl)ethanesulfonamide is unique due to the combination of the cyclopropyl group and the pyrazine ring, which may confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

N-cyclopropyl-1-pyrazin-2-ylethanesulfonamide

InChI

InChI=1S/C9H13N3O2S/c1-7(9-6-10-4-5-11-9)15(13,14)12-8-2-3-8/h4-8,12H,2-3H2,1H3

InChI Key

HCRSLLUMNOTHGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)S(=O)(=O)NC2CC2

Origin of Product

United States

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